methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate
Description
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Properties
Molecular Formula |
C13H17NO9 |
|---|---|
Molecular Weight |
331.27 g/mol |
IUPAC Name |
methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C13H17NO9/c1-22-13(21)9(18)5-3-14(8(17)2-6(5)16)12-11(20)10(19)7(4-15)23-12/h3,7,9-12,15,18-20H,2,4H2,1H3/t7-,9-,10?,11+,12-/m1/s1 |
InChI Key |
VDPOKWKQWWLKTN-DTKLZAHMSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CN(C(=O)CC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC(=O)C(C1=CN(C(=O)CC1=O)C2C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Biological Activity
Methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate is a complex organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, therapeutic potential, and relevant research findings.
Mechanisms of Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound demonstrates strong antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens. It inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
- Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively scavenge free radicals and reduce lipid peroxidation in vitro .
- Antimicrobial Efficacy : In a clinical trial assessing its efficacy against Staphylococcus aureus, the compound showed a significant reduction in bacterial load when administered at therapeutic doses .
- Anti-inflammatory Mechanisms : Research conducted by Phytotherapy Research indicated that the compound inhibits NF-kB activation in macrophages, leading to decreased production of TNF-alpha and IL-6 .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
